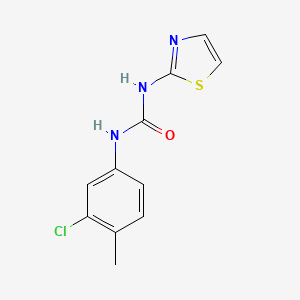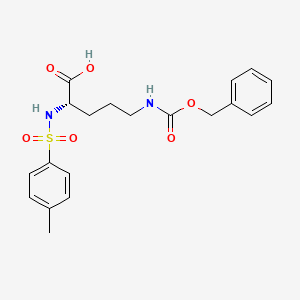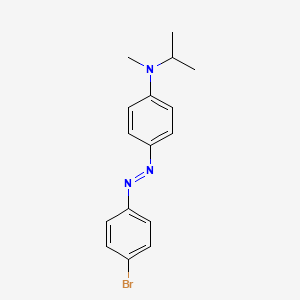
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the radical bromination of a precursor compound followed by a series of reactions to introduce the furan and nitrophenyl groups . Industrial production methods may vary, but they generally involve similar steps with optimization for scale and yield.
化学反应分析
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
N-Cyclopentyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can be compared to other furan derivatives, such as N-Cyclopentyl-3-(5-phenyl-2-furyl)acrylamide While both compounds share a similar core structure, the presence of the nitrophenyl group in this compound imparts unique chemical and biological properties
属性
CAS 编号 |
853351-41-4 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
(E)-N-cyclopentyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-5-1-2-6-14)11-9-16-8-10-17(24-16)13-4-3-7-15(12-13)20(22)23/h3-4,7-12,14H,1-2,5-6H2,(H,19,21)/b11-9+ |
InChI 键 |
KPDWBIYGDMIREP-PKNBQFBNSA-N |
手性 SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



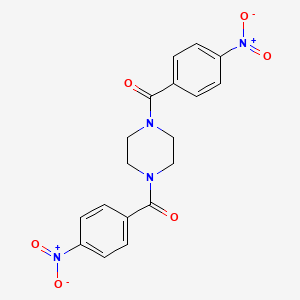
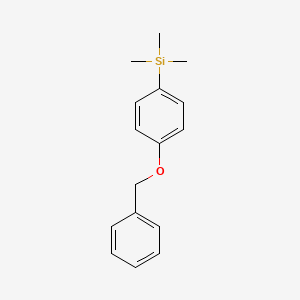

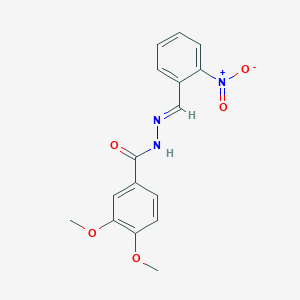
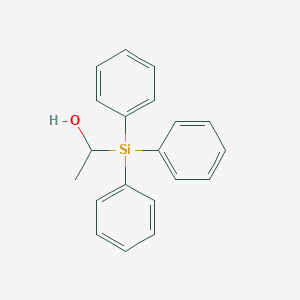



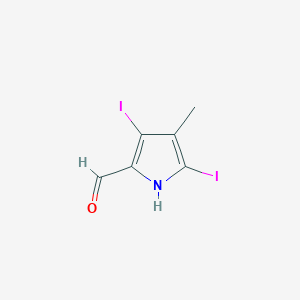
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
